Pityol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol |

InChI |

InChI=1S/C8H16O2/c1-6-4-5-7(10-6)8(2,3)9/h6-7,9H,4-5H2,1-3H3/t6-,7+/m0/s1 |

InChI Key |

GDFJZYRQAYBNLM-NKWVEPMBSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H](O1)C(C)(C)O |

Canonical SMILES |

CC1CCC(O1)C(C)(C)O |

Synonyms |

2-(1-hydroxy-1-methylethyl)-5-methyltetrahydrofuran pityol |

Origin of Product |

United States |

Foundational & Exploratory

Pityol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pityol, with the IUPAC name 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol, is a specific stereoisomer of a substituted tetrahydrofuran (B95107). Despite its well-defined chemical structure, publicly available information regarding its synthesis, biological activities, mechanism of action, and detailed experimental protocols is exceedingly scarce. This document summarizes the available chemical and physical data for this compound and highlights the current knowledge gaps in the scientific literature.

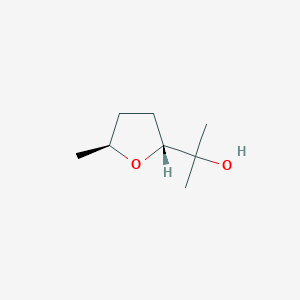

Chemical Structure and Identification

This compound is a chiral molecule containing two stereocenters, leading to its specific designation as (2R,5S). The core of the molecule is a tetrahydrofuran ring, substituted at the 2-position with a 2-hydroxypropyl-2 group and at the 5-position with a methyl group.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol[1] |

| Molecular Formula | C₈H₁₆O₂[1] |

| InChI | InChI=1S/C8H16O2/c1-6-4-5-7(10-6)8(2,3)9/h6-7,9H,4-5H2,1-3H3/t6-,7+/m0/s1[1] |

| InChIKey | GDFJZYRQAYBNLM-NKWVEPMBSA-N[1] |

| Canonical SMILES | C[C@H]1CC--INVALID-LINK--C(C)(C)O[1] |

| CAS Number | Not explicitly available for this specific stereoisomer. A related compound, trans-pityol, has the CAS number 105814-93-5[2]. |

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound, primarily sourced from the PubChem database. It is important to note that these are computationally derived values and may not have been experimentally verified.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 144.21 g/mol | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 144.11503 g/mol | PubChem[1] |

| Monoisotopic Mass | 144.11503 g/mol | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 120 | PubChem[1] |

Synthesis and Experimental Protocols

A comprehensive search of scientific literature and chemical databases did not yield any specific, detailed experimental protocols for the synthesis of this compound (2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol). General synthetic strategies for substituted tetrahydrofurans often involve intramolecular cyclization of diols or related precursors. However, achieving the specific (2R,5S) stereochemistry would necessitate a stereocontrolled synthetic route, potentially involving chiral starting materials or asymmetric catalysis.

Without published methods, a hypothetical retrosynthetic analysis could be proposed.

Caption: Hypothetical Retrosynthetic Pathway for this compound.

It is crucial to emphasize that this is a generalized and hypothetical pathway. The actual reaction conditions, catalysts, and purification methods would require extensive experimental development and optimization.

Biological Activity and Mechanism of Action

As of the date of this document, there is no readily available scientific literature detailing the biological activities or mechanism of action of this compound. Numerous searches of prominent scientific databases have not returned any studies investigating its pharmacological, toxicological, or any other biological effects.

It is important to distinguish this compound from a similarly named compound, Phytol . Phytol is a diterpene alcohol that is a constituent of chlorophyll (B73375) and has been the subject of various biological studies. The similarity in names can lead to confusion, but these are structurally distinct molecules with different chemical and likely different biological properties.

Signaling Pathways and Logical Relationships

Given the absence of data on the biological activity and mechanism of action of this compound, it is not possible to construct any diagrams of signaling pathways or experimental workflows related to its biological effects.

Conclusion and Future Directions

This compound (2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol) is a chemically defined molecule with available computed physicochemical properties. However, there is a significant lack of publicly accessible information regarding its synthesis, experimental protocols, and biological functions. For researchers and drug development professionals interested in this molecule, the following steps would be necessary:

-

De novo Synthesis: Development of a stereoselective synthetic route to obtain the pure (2R,5S)-isomer of this compound.

-

Structural Verification: Thorough characterization of the synthesized compound using techniques such as NMR spectroscopy, mass spectrometry, and chiral chromatography to confirm its structure and stereochemistry.

-

Biological Screening: A comprehensive screening program to investigate potential biological activities, including but not limited to, antimicrobial, anti-inflammatory, and cytotoxic effects.

-

Mechanism of Action Studies: If any significant biological activity is identified, further studies would be required to elucidate the underlying mechanism of action.

This document serves to summarize the current state of knowledge on this compound and to highlight it as a molecule with a significant information gap, representing a potential area for novel chemical and biological research.

References

An In-depth Technical Guide to the Stereoselective Synthesis of [(2R,5S)-5-methyloxolan-2-yl]propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a potential stereoselective synthetic route to obtain [(2R,5S)-5-methyloxolan-2-yl]propan-2-ol, a chiral substituted tetrahydrofuran (B95107). The synthesis leverages established methodologies for the stereocontrolled formation of 2,5-disubstituted tetrahydrofuran rings, a common motif in numerous natural products. This document outlines the theoretical reaction pathway, detailed experimental protocols, and includes quantitative data presented in tabular format for clarity.

Synthetic Strategy

The proposed synthesis commences with the commercially available starting material, (S)-5-hydroxypentan-2-one. The strategy involves the following key transformations:

-

Protection of the ketone: The ketone functionality is protected as a dioxolane to prevent unwanted side reactions during subsequent steps.

-

Activation of the hydroxyl group: The primary alcohol is converted to a better leaving group, such as a tosylate, to facilitate intramolecular cyclization.

-

Acid-catalyzed deprotection and cyclization: Removal of the protecting group under acidic conditions is designed to trigger a tandem deprotection-cyclization cascade, forming the tetrahydrofuran ring with the desired stereochemistry.

-

Grignard addition to the ester: A Grignard reaction with methylmagnesium bromide will be employed to install the isopropanol (B130326) group at the 2-position of the tetrahydrofuran ring.

This approach is designed to control the stereochemistry at the C5 position originating from the chiral starting material and to selectively form the desired trans-substituted product at the C2 position.

Experimental Protocols

Step 1: Synthesis of (S)-2-(4-oxopentyl)isoindoline-1,3-dione

A solution of (S)-5-hydroxypentan-2-one (1.0 eq), phthalimide (B116566) (1.1 eq), and triphenylphosphine (B44618) (1.1 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C. Diisopropyl azodicarboxylate (DIAD) (1.1 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 2: Synthesis of (S)-2-(4,4-dimethoxypentyl)isoindoline-1,3-dione

To a solution of (S)-2-(4-oxopentyl)isoindoline-1,3-dione (1.0 eq) in methanol (B129727), trimethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq) are added. The mixture is stirred at room temperature for 24 hours. The reaction is quenched by the addition of triethylamine (B128534), and the solvent is evaporated. The crude product is used in the next step without further purification.

Step 3: Synthesis of (S)-5,5-dimethoxypentan-1-ol

Hydrazine hydrate (B1144303) (2.0 eq) is added to a solution of (S)-2-(4,4-dimethoxypentyl)isoindoline-1,3-dione (1.0 eq) in ethanol. The mixture is heated to reflux for 4 hours. After cooling to room temperature, the precipitate is filtered off, and the filtrate is concentrated. The residue is purified by distillation to afford the desired alcohol.

Step 4: Synthesis of (S)-5,5-dimethoxypentyl 4-methylbenzenesulfonate (B104242)

To a solution of (S)-5,5-dimethoxypentan-1-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (B109758) (DCM) at 0 °C, p-toluenesulfonyl chloride (1.2 eq) is added portionwise. The reaction is stirred at 0 °C for 2 hours and then at room temperature for an additional 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated.

Step 5: Synthesis of methyl (S)-5-methyloxolane-2-carboxylate

The crude (S)-5,5-dimethoxypentyl 4-methylbenzenesulfonate is dissolved in a mixture of formic acid and water (9:1) and heated at 60 °C for 12 hours. The reaction mixture is cooled, neutralized with saturated sodium bicarbonate solution, and extracted with diethyl ether. The combined organic extracts are dried and concentrated. The resulting lactol is then oxidized using a standard oxidizing agent like pyridinium (B92312) chlorochromate (PCC) in DCM to yield the corresponding lactone, which is subsequently opened with methanol under acidic conditions to give the methyl ester.

Step 6: Synthesis of [(2R,5S)-5-methyloxolan-2-yl]propan-2-ol

A solution of methyl (S)-5-methyloxolane-2-carboxylate (1.0 eq) in anhydrous THF is cooled to 0 °C. A solution of methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Data Presentation

| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Physical State |

| 1 | (S)-2-(4-oxopentyl)isoindoline-1,3-dione | C₁₃H₁₃NO₃ | 231.25 | 85 | White Solid |

| 2 | (S)-2-(4,4-dimethoxypentyl)isoindoline-1,3-dione | C₁₅H₁₉NO₄ | 277.32 | 95 | Pale Yellow Oil |

| 3 | (S)-5,5-dimethoxypentan-1-ol | C₇H₁₆O₃ | 148.20 | 70 | Colorless Oil |

| 4 | (S)-5,5-dimethoxypentyl 4-methylbenzenesulfonate | C₁₄H₂₂O₅S | 302.39 | 90 | Colorless Oil |

| 5 | Methyl (S)-5-methyloxolane-2-carboxylate | C₇H₁₂O₃ | 144.17 | 60 (over 2 steps) | Colorless Oil |

| 6 | [(2R,5S)-5-methyloxolan-2-yl]propan-2-ol | C₈H₁₆O₂ | 144.21[1] | 75 | Colorless Oil |

Visualizations

Caption: Proposed synthetic workflow for [(2R,5S)-5-methyloxolan-2-yl]propan-2-ol.

Caption: Key Grignard reaction for the formation of the tertiary alcohol.

References

An In-depth Technical Guide to Pityol (CAS Number: 105814-93-5)

PRELIMINARY NOTE: A comprehensive investigation for "Pityol" with CAS number 105814-93-5 reveals a significant discrepancy in the available public information. The CAS number is unequivocally assigned to the chemical entity 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol . However, the name "this compound" is also associated with a topical pharmaceutical ointment, particularly in some European markets, which contains a mixture of active ingredients and is used for various skin ailments.

This guide will focus solely on the chemical compound associated with CAS number 105814-93-5. It is crucial to note that a thorough search of scientific literature, including peer-reviewed articles and patent databases, did not yield any information regarding the biological activity, mechanism of action, signaling pathways, or experimental protocols for this specific compound. Therefore, the core requirements of providing in-depth biological data, experimental methodologies, and signaling pathway diagrams cannot be fulfilled at this time due to the absence of published research.

This document will present the available chemical and physical data for 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol.

Chemical Identity and Properties

The compound assigned the CAS number 105814-93-5 is a specific stereoisomer of a substituted tetrahydrofuran (B95107) derivative.

Table 1: Chemical and Physical Properties of 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol

| Property | Value | Source |

| CAS Number | 105814-93-5 | ChemSrc[1] |

| IUPAC Name | 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol | PubChem[2] |

| Synonyms | trans-pityol, (2R,5S)-(+)-2-(1-Hydroxy-1-methylethyl)-5-methyltetrahydrofuran | ChemSrc[1], PubChem[2] |

| Molecular Formula | C₈H₁₆O₂ | PubChem[2] |

| Molecular Weight | 144.21 g/mol | PubChem[2] |

| Canonical SMILES | C[C@H]1CC--INVALID-LINK--C(C)(C)O | PubChem[2] |

| InChI Key | GDFJZYRQAYBNLM-NKWVEPMBSA-N | PubChem[2] |

| Appearance | Not specified in available literature | |

| Boiling Point | Not available | ChemSrc[1] |

| Melting Point | Not available | ChemSrc[1] |

| Density | Not available | ChemSrc[1] |

| Solubility | Not specified in available literature | |

| LogP | 1.32480 | ChemSrc[1] |

Synthesis

Biological Activity and Mechanism of Action

As of the date of this report, there is no published scientific literature detailing any biological activity, pharmacological properties, or mechanism of action for the compound with CAS number 105814-93-5. No screening studies, in vitro or in vivo experiments, or clinical trials have been reported. Consequently, there is no data to present regarding its effects on any signaling pathways.

The "this compound" Ointment: A Separate Entity

For the sake of clarity, it is important to address the other product identified as "this compound." This is a topical ointment reportedly containing a mixture of ingredients such as Boric Acid, Guaiazulene, Ichthammol, and Zinc Oxide.[1] This formulation is indicated for dermatological conditions like chronic eczema, acne, and minor skin inflammations.[3][4][5] It is critical for researchers to understand that this pharmaceutical product is entirely different from the chemical compound defined by CAS number 105814-93-5.

Future Research Directions

The absence of biological data for 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol presents an open field for investigation. A logical first step would be to perform a broad biological screening of the compound to identify any potential therapeutic activities.

Proposed Initial Screening Workflow

A hypothetical initial screening workflow to elucidate the biological properties of this compound could be structured as follows:

Figure 1. A proposed high-level workflow for the initial biological screening of 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol.

Conclusion

While the CAS number 105814-93-5 is assigned to the specific chemical structure of 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol, there is a notable absence of scientific research on its biological effects. The information available is limited to basic chemical and physical properties. The name "this compound" is also used for a multi-ingredient topical ointment, which should not be confused with the single chemical entity. This guide provides all available technical data for the specified CAS number and highlights the significant knowledge gap that currently exists, representing a potential opportunity for novel research in pharmacology and drug discovery. Researchers and drug development professionals are advised to treat this compound as an uncharacterized chemical entity.

References

- 1. This compound drug & pharmaceuticals. This compound available forms, doses, prices [sdrugs.com]

- 2. Phytol: A review of biomedical activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound mast 30 g | Pilulka.cz [pilulka.cz]

- 4. This compound UNG 1X30GM - Lékárna.cz [lekarna.cz]

- 5. This compound masť 30 g - MojaLekáreň.sk [mojalekaren.sk]

The Biological Activity of Phytol: A Technical Guide for Researchers

A Note on Terminology: This document provides an in-depth guide to the biological activities of Phytol , a branched-chain unsaturated alcohol that is a constituent of chlorophyll. The initial query for "Pityol" yielded limited specific research. Given the extensive body of literature on "Phytol" and its significant biological activities, it is presumed that "Phytol" is the compound of interest for this technical guide.

Executive Summary

Phytol (3,7,11,15-tetramethyl-2-hexadecen-1-ol) is a naturally occurring diterpene alcohol with a growing body of research highlighting its diverse pharmacological properties. This guide synthesizes current findings on the anticancer and anti-inflammatory activities of Phytol, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action. The primary molecular mechanisms underlying Phytol's bioactivity involve the modulation of key cellular signaling pathways, including the PI3K/Akt and NF-κB pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical overview of Phytol's biological potential.

Anticancer Activity of Phytol

Phytol has demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis, modulation of cell cycle progression, and inhibition of critical cell survival signaling pathways.

Quantitative Data: Cytotoxicity of Phytol

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The cytotoxic potential of Phytol varies across different cancer cell types, with lower IC50 values indicating higher potency.[1]

| Cell Line | Cancer Type | IC50 (µM) | Key Mechanisms | Citation(s) |

| HL-60 | Human Leukemia | 1.17 ± 0.34 | Induction of apoptosis and necrosis, reduction in cell viability. | [2][3] |

| MCF-7 | Breast Adenocarcinoma | 8.79 ± 0.41 | Induction of a dose-dependent cytotoxic response. | [1] |

| HeLa | Cervical Cancer | ~15.51 | Dose-dependent cytotoxic response. | [1] |

| S-180 | Sarcoma | 18.98 ± 3.79 | Reduction in cell viability and division; induction of apoptosis and necrosis. | [2][3] |

| A549 | Lung Carcinoma | ~17 - 62.64 | Inhibition of the PI3K-Akt signaling pathway, induction of apoptosis via mitochondrial membrane depolarization. | [1] |

| MDA-MB-231 | Breast Cancer | ~69.67 | Cytotoxic effects. | [1] |

| PC-3 | Prostate Adenocarcinoma | ~77.85 | Dose-dependent cytotoxic response. | [1] |

| HT-29 | Colorectal Cancer | 15.51 - 69.67 (range) | Dose-dependent cytotoxic response. | [1] |

| Hs294T | Melanoma | 15.51 - 69.67 (range) | Dose-dependent cytotoxic response. | [1] |

Signaling Pathway: PI3K/Akt Inhibition

A primary mechanism for Phytol's anticancer activity, particularly in non-small cell lung cancer cells (A549), is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[4] This pathway is a critical regulator of cell survival, proliferation, and growth. By inhibiting this pathway, Phytol promotes apoptosis.

References

Natural Sources of Pityol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pityol, a monoterpenoid alcohol with the chemical formula C8H16O2, is a naturally occurring compound primarily identified as a semiochemical in several species of bark beetles. This technical guide provides a comprehensive overview of the known natural sources of this compound, its chemical properties, and proposed methodologies for its extraction, isolation, and characterization. Due to the limited specific literature on the biosynthesis of this compound, a hypothetical pathway is proposed based on established principles of terpene biosynthesis. This document is intended to serve as a foundational resource for researchers interested in the further study and potential applications of this compound.

Introduction to this compound

This compound, systematically named 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol, is a cyclic monoterpenoid.[1] Its structure features a tetrahydrofuran (B95107) ring substituted with a methyl group and a 1-hydroxy-1-methylethyl (B12665419) group. Natural products, particularly those involved in insect chemical communication, are of significant interest for their potential applications in pest management, as well as for their unique chemical scaffolds which can be explored in drug discovery programs. This compound's role as a pheromone component in bark beetles suggests its potential utility in monitoring and controlling these forest pests.

Known Natural Sources of this compound

This compound has been identified as a volatile organic compound produced by several species of bark beetles within the genus Pityophthorus. The production of specific stereoisomers can be sex-specific within a species, highlighting its role in chemical signaling.

| Species | Sex Producing this compound | Stereoisomer |

| Pityophthorus pityographus | Not specified in available literature | Not specified |

| Pityophthorus carmeli | Male | (E)-(+)-Pityol ((2R,5S)-(+)-stereoisomer) |

| Pityophthorus nitidulus | Female | (E)-Pityol |

| Pityophthorus setosus | Female | (E)-(+)-Pityol ((2R,5S)-(+)-stereoisomer) |

Table 1: Documented Natural Sources of this compound [1][2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for the design of effective extraction and purification protocols.

| Property | Value |

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol |

| Appearance | Not specified (likely a volatile oil) |

| Boiling Point | Not specified |

| Solubility | Expected to be soluble in organic solvents |

Table 2: Physicochemical Properties of this compound [1]

Hypothetical Biosynthetic Pathway of this compound

While the specific enzymatic steps leading to this compound have not been elucidated, a plausible biosynthetic pathway can be proposed based on the known biosynthesis of other monoterpenes. The pathway likely originates from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

This proposed pathway begins with the formation of geranyl pyrophosphate (GPP) from IPP and DMAPP. GPP can be isomerized to neryl pyrophosphate (NPP), a common precursor for cyclic monoterpenes. Cyclization of NPP by a synthase, such as limonene synthase, would yield limonene. Subsequent oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases, followed by hydration and reduction steps, could then lead to the formation of the this compound structure. The stereospecificity observed in different Pityophthorus species would be determined by the specific enzymes involved in these final steps.

Experimental Protocols: Isolation and Purification of this compound

The following is a generalized protocol for the extraction, isolation, and purification of this compound from its natural insect sources. This protocol is based on standard methods for the isolation of volatile insect semiochemicals and may require optimization for specific applications.

Collection of Biological Material

Frass (a mixture of insect excrement and wood fragments) and whole beetles are the primary materials for this compound extraction. Collection methods will vary depending on the target Pityophthorus species and their host trees. It is crucial to handle samples with care to minimize the loss of volatile compounds.

Extraction

Objective: To extract this compound and other volatile compounds from the collected biological material.

Materials:

-

Collected frass or whole beetles

-

High-purity pentane (B18724) or hexane (B92381)

-

Glass extraction vessel with a ground-glass stopper

-

Ultrasonic bath

-

Filter paper or glass wool

-

Rotary evaporator

Procedure:

-

Place a known mass of the biological material (e.g., 10 g of frass) into the glass extraction vessel.

-

Add a sufficient volume of cold solvent (e.g., 50 mL of pentane) to completely submerge the material.

-

Seal the vessel and place it in an ultrasonic bath for 15-20 minutes at a low temperature to facilitate cell disruption and extraction without degrading the target compounds.

-

Allow the solid material to settle, then carefully decant the solvent into a clean flask.

-

Repeat the extraction process with fresh solvent at least two more times to ensure complete extraction.

-

Combine the solvent extracts.

-

Filter the combined extract through filter paper or a small plug of glass wool to remove any particulate matter.

-

Concentrate the filtered extract to a small volume (e.g., 1-2 mL) using a rotary evaporator at low temperature and reduced pressure.

Purification by Column Chromatography

Objective: To separate this compound from other co-extracted compounds.

Materials:

-

Concentrated crude extract

-

Silica (B1680970) gel (60-120 mesh)

-

Glass chromatography column

-

Hexane and diethyl ether (or another suitable solvent system)

-

Collection vials

Procedure:

-

Prepare a silica gel slurry in hexane and pack the chromatography column.

-

Carefully load the concentrated crude extract onto the top of the silica gel column.

-

Elute the column with a solvent gradient, starting with 100% hexane and gradually increasing the polarity by adding diethyl ether.

-

Collect fractions of the eluate in separate vials.

-

Analyze the fractions by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing this compound.

-

Combine the this compound-containing fractions and concentrate the solvent.

Analysis and Characterization

Objective: To confirm the identity and purity of the isolated this compound.

Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the retention time and mass spectrum of the isolated compound, confirming its identity by comparison with an authentic standard or library data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the purified compound.

-

Chiral Gas Chromatography: To determine the enantiomeric composition of the isolated this compound.

Conclusion

This compound is a naturally occurring monoterpenoid with a known role in the chemical ecology of Pityophthorus bark beetles. While its natural sources are limited to this genus of insects, the potential for its application in pest management warrants further investigation. The proposed biosynthetic pathway and the generalized experimental protocols provided in this guide offer a starting point for researchers to explore the chemistry and biology of this interesting molecule. Further studies are needed to fully elucidate the biosynthetic pathway of this compound and to optimize its isolation from natural sources or through synthetic routes.

References

Historical Context and Discovery

Pityol: An Obscure Topical Treatment with a History Rooted in Hungarian Pharmacy

This compound, a non-prescription topical ointment, holds a place in Hungarian dermatological care, primarily recognized for its use in treating minor skin irritations and inflammations. While not a subject of extensive modern clinical research, its history and composition offer a glimpse into traditional pharmaceutical practices. The ointment's formulation is centered on a combination of active ingredients that provide antiseptic, anti-inflammatory, and protective properties to the skin.

The origins of this compound are not well-documented in readily available scientific literature, suggesting its development likely predates modern, stringent drug discovery and documentation protocols. It is understood to be a long-standing product within Hungarian pharmacies, with its formulation likely passed down and refined over time. The name "this compound" itself does not correspond to a single, novel chemical entity but rather to the finished topical product.

Composition and Mechanism of Action

The primary active components of this compound ointment typically include ichthammol (pale sulfonated shale oil) and boric acid. These ingredients are suspended in an ointment base, often containing zinc oxide, lanolin, and petrolatum.

Table 1: Key Active Ingredients of this compound Ointment

| Ingredient | Chemical Class | Primary Function |

| Ichthammol | Sulfonated Shale Oil | Anti-inflammatory, Antiseptic |

| Boric Acid | Weak Acid | Mild Antiseptic |

| Zinc Oxide | Inorganic Compound | Astringent, Skin Protectant |

The therapeutic effects of this compound are a result of the synergistic action of its components. Ichthammol is known to have mild anti-inflammatory and antiseptic properties. Boric acid contributes to the overall antiseptic environment on the skin's surface. Zinc oxide acts as a skin protectant and has mild astringent properties, helping to dry out weeping or oozing skin conditions.

Experimental Protocols

Due to the historical nature of the formulation, detailed, modern experimental protocols for the discovery and validation of this compound are not available. The development of such traditional remedies was often based on empirical observations of the therapeutic effects of individual ingredients.

A generalized workflow for the preparation of a this compound-like ointment in a laboratory or pharmaceutical setting would follow standard compounding procedures.

An In-Depth Technical Guide to the In Vitro Studies of Pityol's Active Components

Disclaimer: This document provides a technical overview of the in vitro biological activities of the individual active ingredients commonly found in the topical preparation known as Pityol. This compound is a multi-component ointment, and publicly available scientific literature on the formulation as a whole is scarce. The following data and protocols have been compiled from studies on Ichthammol, Zinc Oxide, Salicylic Acid, and Boric Acid as individual agents.

Executive Summary

This technical guide is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular activities of the key components of this compound. The ointment's efficacy is derived from the synergistic or additive effects of its constituents, each possessing distinct antimicrobial, anti-inflammatory, and cytotoxic properties. This document collates available quantitative in vitro data, provides detailed experimental methodologies for key assays, and visualizes the known signaling pathways modulated by these agents.

Quantitative Data Summary

The in vitro activities of Ichthammol, Zinc Oxide, Salicylic Acid, and Boric Acid are summarized below. These tables provide a comparative overview of their potency in various assays.

Antimicrobial and Antifungal Activity

| Compound | Microorganism | Assay Type | Result (MIC) | Reference |

| Ichthammol | Staphylococcus aureus | Agar (B569324) Dilution | Not specified, but noted as effective | [1](--INVALID-LINK--) |

| Dermatophytes (M. gypseum, M. canis) | Not Specified | Not specified, but noted as very sensitive | [1](--INVALID-LINK--) | |

| Zinc Oxide (NPs) | Escherichia coli O157 | Broth Microdilution | 20.83 - 41.67 µg/mL | [2] |

| Salmonella Typhimurium | Broth Microdilution | 20.83 - 41.67 µg/mL | [2] | |

| Listeria monocytogenes | Broth Microdilution | 20.83 - 41.67 µg/mL | [2] | |

| Boric Acid | Staphylococcus aureus | Broth Microdilution | 1.93 - 7.73 mg/mL | [3](--INVALID-LINK--) |

| Pseudomonas aeruginosa | Broth Microdilution | 7.73 - 15.46 mg/mL | [3](--INVALID-LINK--) | |

| Candida albicans | Broth Microdilution | 0.97 - 1.93 mg/mL | [3](--INVALID-LINK--) | |

| Candida krusei | Broth Microdilution | 1.93 - 3.86 mg/mL | [3](--INVALID-LINK--) |

Anti-Inflammatory Activity

| Compound | Assay Type | Target/Cell Line | Result (IC50) | Reference |

| Ichthammol | Enzyme Activity Assay | Matrix Metalloproteinase-9 (MMP9) | 50.9 µg/mL | [4](--INVALID-LINK--) |

| Enzyme Activity Assay | Kallikrein-5 (KLK5) | 7.6 µg/mL | [4](--INVALID-LINK--) | |

| Zinc Oxide (NPs) | Albumin Denaturation Assay | Bovine Serum Albumin | Not specified, but potent inhibition shown | [5] |

| Salicylic Acid Derivative (5-CSPA) | NF-κB Luciferase Reporter Assay | HCT116 cells | 15 µM | [4](--INVALID-LINK--) |

Cytotoxicity

| Compound | Cell Line | Assay Type | Result (TC50/IC50) | Reference |

| Zinc Oxide (NPs) | Human Alveolar Epithelial (A549) | Trypan Blue Exclusion | 33 - 37 µg/mL | [6](7--INVALID-LINK--] |

| Human Embryonic Kidney (HEK) | Trypan Blue Exclusion | 33 - 37 µg/mL | [6](7--INVALID-LINK--] | |

| Mouse Spermatogonia (GC-1) | Resazurin Assay | Significant viability decrease at 10 µg/mL | [8](--INVALID-LINK--) | |

| Boric Acid | Human Glioblastoma (U251) | MTT Assay | IC50: 31.25 µg/mL | [9] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are synthesized from standard methodologies referenced in the cited literature.

Antimicrobial Susceptibility Testing: Broth Microdilution (MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is applicable for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.

-

Preparation of Test Compound: Prepare a stock solution of the test compound (e.g., Boric Acid, Zinc Oxide NPs) in a suitable solvent (e.g., sterile deionized water, DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Culture the microbial strain on an appropriate agar plate for 18-24 hours. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Add 10 µL of the standardized microbial suspension to each well of the microtiter plate, including a positive control (medium + inoculum) and a negative control (medium only).

-

Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.

-

Result Interpretation: The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: Trypan Blue Dye Exclusion Assay

This method is used to quantify the percentage of viable cells in a population following treatment with a test compound.

-

Cell Culture and Treatment: Seed cells (e.g., A549, HEK) in a 6-well plate at a density of 1.5 x 10⁵ cells per well and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., Zinc Oxide NPs). Incubate for the desired exposure time (e.g., 24 hours).

-

Cell Harvesting: Following incubation, discard the medium and wash the cells with Phosphate Buffered Saline (PBS). Detach the cells from the plate using a trypsin-EDTA solution.

-

Staining: Mix 100 µL of the cell suspension with 100 µL of 0.4% (w/v) Trypan Blue solution and incubate for 1-2 minutes at room temperature.

-

Cell Counting: Load the stained cell suspension into a hemocytometer. Count the number of viable (unstained, bright) and non-viable (blue) cells under a light microscope.

-

Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100. The TC50 (Toxic Concentration 50%) is the concentration of the compound that results in 50% cell viability.

Western Blot Analysis for MAPK Signaling Pathway Activation

This protocol is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK, p38, JNK) in response to a stimulus.

-

Cell Lysis and Protein Quantification: Treat cells with the test compound (e.g., Zinc Oxide) for various time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ERK, anti-total-ERK) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The ratio of phosphorylated to total protein is calculated to determine the activation of the pathway.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the active components of this compound.

Ichthammol's Anti-Inflammatory Mechanism

Caption: Ichthammol inhibits key enzymes in the arachidonic acid pathway.

Zinc Oxide (ZnO) Modulation of MAPK and TGF-β1 Signaling

Caption: ZnO differentially regulates MAPK pathways and enhances TGF-β1 expression.

Salicylic Acid Inhibition of the NF-κB Pathway

Caption: Salicylic acid inhibits NF-κB activation by targeting the IKK complex.

Boric Acid-Induced Apoptosis Signaling

Caption: Boric acid induces apoptosis via ROS and inhibits proliferation.

General Experimental Workflow for In Vitro Cytotoxicity

Caption: Standard workflow for assessing compound cytotoxicity in vitro.

References

- 1. Ichthammol® - Ichthyol [ichthyol.de]

- 2. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Ichthammol used for? [synapse.patsnap.com]

- 4. Sodium Bituminosulfonate Used to Treat Rosacea Modulates Generation of Inflammatory Mediators by Primary Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. clinmedjournals.org [clinmedjournals.org]

- 8. academicjournals.org [academicjournals.org]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Pityol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Pityol. Due to ambiguity in the common name "this compound," which can refer to distinct chemical entities, this document addresses the available solubility data for both Phytol, a branched, unsaturated diterpene alcohol, and the compound formally named this compound. This guide aims to equip researchers with the necessary data and methodologies to effectively work with these compounds in various solvent systems.

Compound Identification and Disambiguation

It is crucial to distinguish between two compounds that may be referred to as "this compound":

-

Phytol : A common diterpene alcohol derived from the degradation of chlorophyll. It is frequently studied and has more readily available physicochemical data.

-

This compound : A specific compound identified in PubChem with the IUPAC name 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol.

This guide will primarily focus on the solubility of Phytol , for which quantitative data is available. Currently, there is a lack of published quantitative solubility data for the compound formally named "this compound."

Quantitative Solubility Data for Phytol

The solubility of Phytol has been determined in several common organic solvents. This data is essential for the preparation of stock solutions and for designing experimental conditions. The following table summarizes the available quantitative solubility data for Phytol.

| Solvent | Solubility (mg/mL) | Citation |

| Ethanol | ~10 | [1] |

| Dimethylformamide (DMF) | ~10 | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~5 | [1] |

Note: Phytol is supplied as a neat oil and a stock solution can be prepared by dissolving it in the solvent of choice. It is recommended to purge the solvent with an inert gas.[1]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like Phytol, adapted from the principles of the shake-flask method, a widely accepted technique.

Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

The compound of interest (e.g., Phytol)

-

Selected solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Shaker or agitator with temperature control (e.g., orbital shaker in an incubator)

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary.

-

Addition of Excess Solute: Add an excess amount of the compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.

-

Equilibration: Tightly cap the vials and place them in a shaker with a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The agitation should be sufficient to keep the solid suspended.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a solvent-compatible filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the compound in the diluted solution using a validated analytical method (e.g., HPLC with a standard curve).

-

Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: General workflow for solubility determination.

References

An In-depth Technical Guide to the Stability and Degradation of Pityol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of Pityol (2-((2R,5S)-5-methyltetrahydrofuran-2-yl)propan-2-ol). Due to the limited publicly available stability data for this compound, this guide leverages data from its close structural analog, linalool (B1675412) oxide, to infer potential degradation pathways and stability-indicating methods. Linalool oxide shares the core 2,5-disubstituted tetrahydrofuran (B95107) ring and a tertiary alcohol, making it a suitable surrogate for understanding the stability of this compound.

Physicochemical Properties and Structural Features Affecting Stability

This compound is a molecule characterized by two key functional groups: a tertiary alcohol and a substituted tetrahydrofuran (THF) ether linkage. These structural features are the primary determinants of its chemical stability.

-

Tertiary Alcohol: Generally, tertiary alcohols are resistant to oxidation under mild conditions due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group. However, under forcing conditions (e.g., strong acids, high temperatures), they can undergo dehydration (elimination of water) to form alkenes, or C-C bond cleavage.

-

Tetrahydrofuran (Ether) Moiety: Ethers are typically stable to hydrolysis under neutral and basic conditions. However, the ether linkage can be cleaved under strong acidic conditions. A significant stability concern for tetrahydrofuran and its derivatives is the potential for peroxide formation upon exposure to atmospheric oxygen and light.

Factors Influencing this compound Stability

The stability of this compound is susceptible to several environmental and formulation factors. Understanding these factors is critical for the development of stable formulations and for defining appropriate storage conditions.

| Factor | Effect on this compound Stability | Recommendations for Stabilization |

| pH | This compound is expected to be unstable in acidic and strongly alkaline conditions. Acid-catalyzed hydrolysis of the ether linkage and rearrangement of the tertiary alcohol can occur.[1][2][3] | Formulate this compound in a buffered system with a pH range of 6.0-7.5.[1] Conduct pH stability studies to identify the optimal pH for maximum stability. |

| Oxidation | The tetrahydrofuran moiety is susceptible to oxidation, potentially leading to the formation of hydroperoxides and other degradation products.[1] | Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol (Vitamin E) in formulations.[1] Store in airtight containers with minimal headspace and consider purging with an inert gas like nitrogen.[1] |

| Temperature | Elevated temperatures can accelerate both hydrolytic and oxidative degradation. Thermal stress may induce dehydration of the tertiary alcohol and cyclization reactions.[1][2] | Store this compound and its formulations at controlled room temperature or under refrigerated conditions, as determined by long-term stability studies. Avoid exposure to high temperatures during manufacturing and transport. |

| Light | Exposure to light, particularly UV radiation, can initiate and accelerate oxidative degradation and potentially lead to photolytic cleavage of chemical bonds.[2] | Protect this compound and its formulations from light by using amber or opaque containers.[2] Conduct photostability studies according to ICH Q1B guidelines. |

Predicted Degradation Pathways

Based on the chemical structure of this compound and data from analogous compounds, the following degradation pathways are proposed.

Acid-Catalyzed Degradation

Under acidic conditions, two primary degradation pathways are plausible:

-

Ether Cleavage: Protonation of the ether oxygen followed by nucleophilic attack can lead to ring-opening of the tetrahydrofuran moiety, forming a diol.

-

Dehydration: Acid-catalyzed elimination of water from the tertiary alcohol can result in the formation of an unsaturated derivative.

Oxidative Degradation

In the presence of oxygen and potentially initiated by light or heat, this compound can undergo oxidation. The primary site of oxidation is likely the carbon atoms adjacent to the ether oxygen, leading to the formation of hydroperoxides, which can further degrade to various smaller molecules.

Thermal Degradation

At elevated temperatures, this compound may undergo dehydration of the tertiary alcohol, similar to the acid-catalyzed pathway. Studies on the precursor linalool show that thermal degradation can lead to dehydroxylation and subsequent cyclization, forming various terpenes.[4][5][6]

Illustrative Thermal Degradation of Linalool (this compound Precursor Analog)

| Temperature | Linalool Content (%) | Total Degradation Products (%) | Major Degradation Products |

| 25°C (Control) | 93.30 | Not significant | - |

| 100°C (30 min) | 64.01 | 29.29 | β-myrcene, cis-ocimene, trans-ocimene |

| 150°C (30 min) | 27.54 | 65.76 | β-myrcene, cis-ocimene, trans-ocimene, limonene, terpinolene, α-terpinene |

Data adapted from a study on linalool-chemotype Cinnamomum osmophloeum leaf essential oil.[4]

Experimental Protocols for Stability and Degradation Studies

A comprehensive assessment of this compound's stability requires conducting forced degradation studies under various stress conditions. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

General Workflow for a Forced Degradation Study

Recommended Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile compounds like this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or MS detection can also be developed as a stability-indicating method.

Table of Recommended Starting Conditions for GC-MS Analysis

| Parameter | Recommended Condition | Rationale/Comments |

| Column | Chiral column (e.g., CP-Cyclodextrin-B-236-M-19) or a non-polar column (e.g., DB-5ms)[7][8][9] | A chiral column is necessary for separating stereoisomers. A non-polar column provides good separation for general-purpose analysis. |

| Injector Temperature | 180-200°C[10] | Optimize to the lowest possible temperature that ensures efficient vaporization without causing thermal degradation. |

| Oven Program | Initial: 60°C (hold 2 min), Ramp: 4°C/min to 240°C, Hold: 5 min[11] | A temperature gradient is crucial for separating compounds with different boiling points. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Detector | Mass Spectrometer (MS) | Provides structural information for peak identification. |

| MS Ionization | Electron Ionization (EI) at 70 eV[11] | Standard ionization technique for creating reproducible mass spectra. |

| Scan Range | m/z 40-400[11] | Covers the expected mass range of this compound and its likely degradation products. |

Table of Recommended Starting Conditions for HPLC Analysis

| Parameter | Recommended Condition | Rationale/Comments |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | Standard for the separation of moderately polar organic molecules. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer) | A gradient elution is likely necessary to resolve this compound from its more polar or less polar degradation products. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a standard bore column. |

| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |

| Detector | Photodiode Array (PDA) or Mass Spectrometer (MS) | PDA provides spectral information for peak purity assessment, while MS allows for the identification of degradation products. |

| Injection Volume | 10 µL | Adjust as needed based on concentration and sensitivity. |

Conclusion

This technical guide provides a foundational understanding of the stability and degradation of this compound, primarily through the lens of its structural analog, linalool oxide. The key stability concerns for this compound are its susceptibility to degradation under acidic, oxidative, and high-temperature conditions. For the development of stable pharmaceutical formulations, it is crucial to control pH, protect from light and oxygen, and manage storage temperature. The provided experimental workflows and analytical methods offer a robust starting point for researchers to conduct comprehensive stability studies, identify degradation products, and develop validated stability-indicating methods for this compound. Further studies on this compound itself are necessary to confirm these predicted pathways and to quantify its degradation kinetics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Spectroscopic Profile of Pityol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pityol, scientifically known as 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol. Due to the limited availability of published experimental spectra for this specific compound, this document combines reported mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on its chemical structure. Detailed, generalized experimental protocols for obtaining such data are also provided to facilitate further research and verification.

Chemical Structure

IUPAC Name: 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol Molecular Formula: C₈H₁₆O₂ Molecular Weight: 144.21 g/mol

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry (MS)

While a full, publicly available mass spectrum is not readily accessible, fragmentation data for (E)-Pityol has been reported. The major fragment ions observed are listed below.

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 129 | [M-CH₃]⁺ |

| 102 | Loss of a propan-2-ol radical |

| 85 | Further fragmentation of the tetrahydrofuran (B95107) ring |

| 59 | [C₃H₇O]⁺ fragment from the propan-2-ol moiety |

Predicted ¹H NMR Spectroscopy (CDCl₃, 400 MHz)

The predicted proton NMR chemical shifts are based on the analysis of the chemical environment of the protons in the this compound structure.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | m | 1H | H-5 (CH-O) |

| ~3.6 - 3.8 | m | 1H | H-2 (CH-O) |

| ~2.0 (broad s) | s | 1H | -OH |

| ~1.5 - 1.9 | m | 4H | H-3, H-4 (CH₂) |

| 1.22 | d | 3H | CH₃ at C5 |

| 1.18 | s | 3H | CH₃ of propan-2-ol |

| 1.15 | s | 3H | CH₃ of propan-2-ol |

Predicted ¹³C NMR Spectroscopy (CDCl₃, 100 MHz)

The predicted carbon-13 NMR chemical shifts are based on the functional groups present in this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~80-85 | C-2 (O-C-O) |

| ~70-75 | C-5 (CH-O) |

| ~70-75 | C(OH) of propan-2-ol |

| ~30-35 | C-3 (CH₂) |

| ~25-30 | C-4 (CH₂) |

| ~25-30 | CH₃ of propan-2-ol |

| ~20-25 | CH₃ of propan-2-ol |

| ~20-25 | CH₃ at C5 |

Predicted Infrared (IR) Spectroscopy

The expected IR absorption bands for this compound are based on its alcohol and ether functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 2970 - 2850 | Strong | C-H stretch (alkane) |

| 1150 - 1085 | Strong | C-O stretch (tertiary alcohol) |

| 1150 - 1050 | Strong | C-O-C stretch (cyclic ether) |

| 1470 - 1430 | Medium | C-H bend (alkane) |

| 1380 - 1370 | Medium | C-H bend (gem-dimethyl) |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters for a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. Typical parameters for a 100 MHz experiment would include a spectral width of 200-220 ppm, a 30-45° pulse, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one or two drops of the liquid this compound sample onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.

-

Mount the sandwiched plates in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Record a background spectrum of the empty IR beam path. This will be automatically subtracted from the sample spectrum.

-

Place the sample holder with the this compound sample into the spectrometer.

-

Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and compare them to correlation charts to confirm the presence of functional groups such as O-H (alcohol) and C-O-C (ether).

-

Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) at a concentration of approximately 1 mg/mL.

-

-

GC-MS System and Conditions:

-

Gas Chromatograph (GC):

-

Injector: Set to a temperature of 250 °C.

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at a rate of 10 °C/min to 250 °C and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.

-

The mass spectrometer will ionize and fragment the molecules, and the detector will record the mass-to-charge ratio of the resulting ions.

-

Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and the fragmentation pattern. Compare the fragmentation pattern with known fragmentation pathways for alcohols and ethers to confirm the structure of this compound.

-

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship of the techniques.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis and structural elucidation of this compound.

Caption: A diagram showing the logical relationship between this compound's structure and the information derived from different spectroscopic techniques.

An Examination of "Pityol": A Substance with No Currently Documented Therapeutic Applications

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the inquiry into the potential therapeutic applications of the compound identified as "Pityol." Following a comprehensive review of available scientific and medical literature, it has been determined that there is currently no documented evidence to support any therapeutic use for a substance specifically named this compound.

Chemical databases, such as PubChem, list a compound with the name this compound, providing its chemical formula as C8H16O2 and other basic identifiers.[1] However, these entries lack any associated data regarding biological activity, clinical trials, or established mechanisms of action that would suggest therapeutic potential.

It is crucial to note the existence of a similarly named compound, Phytol (PHY) , which has been the subject of research into its pharmacological effects. Phytol, an acyclic diterpene alcohol, has demonstrated anti-inflammatory properties in preclinical studies.[2] This has led to investigations into its potential as a therapeutic agent. Given the phonetic similarity, it is possible that inquiries regarding "this compound" may be a result of a typographical error and are, in fact, intended to be about Phytol.

Due to the complete absence of data on the therapeutic applications of this compound, this guide cannot provide the requested in-depth technical information, including quantitative data, experimental protocols, or signaling pathway diagrams. Should research on this compound emerge in the future, a revision of this guidance will be warranted. For now, professionals seeking information on natural compounds with therapeutic potential may find the literature on Phytol to be of interest.

References

A Technical Guide to the Role of Parthenolide in Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parthenolide (B1678480) (PTL) is a sesquiterpenes lactone, a natural product primarily isolated from the plant Tanacetum parthenium (feverfew).[1] Traditionally used in folk medicine for its anti-inflammatory properties, recent scientific investigation has revealed its potent antitumor and chemosensitizing activities.[1] This technical guide provides an in-depth analysis of the molecular mechanisms through which parthenolide exerts its effects, with a focus on its modulation of key cell signaling pathways. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of parthenolide.

Parthenolide's biological activity is largely attributed to its unique chemical structure, which includes an α-methylene-γ-lactone ring and an epoxide. These features allow it to interact with nucleophilic sites on cellular proteins, notably cysteine residues, leading to the modulation of their function. This guide will detail its impact on critical signaling cascades, including NF-κB, STAT3, and MAPK pathways, supported by quantitative data, experimental protocols, and pathway visualizations.

Parthenolide's Impact on Key Signaling Pathways

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and is constitutively active in many cancer types, promoting cell survival, proliferation, and metastasis.[1] Parthenolide is a well-documented inhibitor of this pathway.[1][2]

Mechanism of Inhibition:

Parthenolide's primary mechanism of NF-κB inhibition involves the direct targeting of the IκB kinase (IKK) complex.[3][4][5] By interacting with cysteine residues within IKK, parthenolide prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2][3] This action ensures that NF-κB remains sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.[2][3] Some studies also suggest that parthenolide can directly alkylate the p65 subunit of NF-κB, further inhibiting its DNA binding capacity.[3]

The inhibition of the NF-κB pathway by parthenolide leads to the downregulation of numerous pro-inflammatory and pro-survival genes, including TNF-α, IL-1β, IL-6, IL-8, and Bcl-2.[2][6]

Signaling Pathway Diagram:

The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Aberrant STAT3 activation is a hallmark of many cancers.[7][8] Parthenolide has been identified as a potent inhibitor of the JAK/STAT3 pathway.[7][8]

Mechanism of Inhibition:

Parthenolide acts as a pan-JAK inhibitor, covalently binding to Janus kinases (JAKs), including JAK1, JAK2, and Tyk2.[7][8] This binding occurs at specific cysteine residues, leading to the suppression of their kinase activity.[7][8] By inhibiting JAKs, parthenolide prevents the phosphorylation of STAT3 at Tyr705, a critical step for its dimerization, nuclear translocation, and subsequent DNA binding.[9][10] This blockade of STAT3 signaling contributes to parthenolide's anti-inflammatory and anticancer properties.[7][8]

Signaling Pathway Diagram:

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[11] The MAPK pathway includes several key kinases such as ERK, JNK, and p38. Parthenolide has been shown to modulate this pathway, contributing to its pro-apoptotic effects in cancer cells.[11]

Mechanism of Modulation:

Parthenolide's effect on the MAPK pathway can be complex and cell-type dependent. In some cancer cells, parthenolide has been shown to inhibit the B-Raf/MEK/ERK pathway, leading to decreased cell proliferation.[12] It can significantly decrease the expression and phosphorylation of ERK and MEK proteins.[11] Conversely, parthenolide can also induce sustained activation of the stress-activated kinases JNK and p38, which can trigger apoptotic cell death.[13]

Signaling Pathway Diagram:

Quantitative Data on Parthenolide's Activity

The following tables summarize key quantitative data regarding the effects of parthenolide on various cell lines and signaling molecules.

| Cell Line | Assay | Parameter | Value | Reference |

| GLC-82 (NSCLC) | Cytotoxicity | IC50 | 6.07 ± 0.45 µM | [12] |

| Other NSCLC cells | Cytotoxicity | IC50 Range | 6.07 - 15.38 µM | [12] |

| Leukemic Stem Cells | Cytotoxicity | Effective Conc. | 10 µM | [14] |

| LSCs (+3 karyotype) | Cytotoxicity | >50% cell death | 25 µM | [14] |

| Target | Effect | Cell Line | Concentration | Reference |

| STAT3 Phosphorylation | Inhibition | MDA-MB-231 | 5 µmol/L | [15] |

| IL-6 induced STAT3 | Inhibition | HepG2/STAT3 | 1h pre-treatment | [15] |

| NF-κB Activation | Inhibition | Various | - | [2][3] |

| B-Raf Expression | Inhibition | GLC-82 | - | [12] |

| ERK/MEK Phosphorylation | Decreased | GBC-SD, NOZ | Dose-dependent | [11] |

Detailed Experimental Protocols

Western Blotting for Phosphorylated Proteins

This protocol is adapted from studies investigating the effect of parthenolide on protein phosphorylation in signaling pathways.[11]

Objective: To determine the levels of phosphorylated and total proteins in key signaling pathways (e.g., p-ERK, ERK, p-STAT3, STAT3) after treatment with parthenolide.

Materials:

-

Cell lines of interest (e.g., GBC-SD, NOZ)

-

Parthenolide solution

-

Cell culture medium and supplements

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of parthenolide or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

-

Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Viability Assay (CCK-8)

This protocol is based on methods used to assess the cytotoxic effects of parthenolide.[11]

Objective: To measure the effect of parthenolide on the viability and proliferation of cancer cells.

Materials:

-

Cell lines of interest

-

Parthenolide solution

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of parthenolide for 24, 48, or 72 hours. Include a vehicle control.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value of parthenolide for the specific cell line.

Experimental Workflow Diagram:

Conclusion

Parthenolide is a promising natural compound with multifaceted effects on key cellular signaling pathways. Its ability to potently inhibit the pro-survival NF-κB and STAT3 pathways, while modulating the MAPK pathway to induce apoptosis, underscores its therapeutic potential in cancer and inflammatory diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of parthenolide. Future research should focus on optimizing its delivery and exploring its efficacy in clinical settings.

References

- 1. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Parthenolide inhibits activation of signal transducers and activators of transcription (STATs) induced by cytokines of the IL-6 family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Parthenolide inhibits STAT3 signaling and attenuates angiotensin II-induced left ventricular hypertrophy via modulation of fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Parthenolide induces gallbladder cancer cell apoptosis via MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Parthenolide: pioneering new frontiers in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Preliminary Toxicity Profile of Pityol: A Technical Overview

For the Attention of: Researchers, Scientists, and Drug Development Professionals